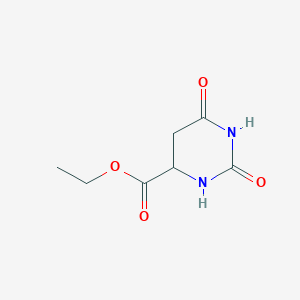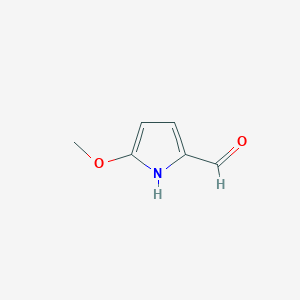![molecular formula C49H56O26 B12103079 [5-acetyloxy-2-(acetyloxymethyl)-6-[2-(3,4-diacetyloxyphenyl)ethoxy]-4-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-3-yl] (E)-3-(3,4-diacetyloxyphenyl)prop-2-enoate](/img/structure/B12103079.png)
[5-acetyloxy-2-(acetyloxymethyl)-6-[2-(3,4-diacetyloxyphenyl)ethoxy]-4-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-3-yl] (E)-3-(3,4-diacetyloxyphenyl)prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[5-acetyloxy-2-(acetyloxymethyl)-6-[2-(3,4-diacetyloxyphenyl)ethoxy]-4-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-3-yl] (E)-3-(3,4-diacetyloxyphenyl)prop-2-enoate is a complex organic compound characterized by multiple acetyloxy groups and a prop-2-enoate moiety. This compound is notable for its intricate structure, which includes several ester linkages and aromatic rings, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-acetyloxy-2-(acetyloxymethyl)-6-[2-(3,4-diacetyloxyphenyl)ethoxy]-4-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-3-yl] (E)-3-(3,4-diacetyloxyphenyl)prop-2-enoate typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds through esterification and etherification reactions. Key reagents include acetic anhydride, phenol derivatives, and various catalysts to facilitate the formation of ester bonds.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes, utilizing continuous flow reactors to ensure efficient and consistent product formation. The use of high-purity reagents and stringent reaction conditions is crucial to achieve the desired product yield and purity.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes several types of chemical reactions, including:
Oxidation: The presence of multiple acetyloxy groups makes it susceptible to oxidation reactions, which can lead to the formation of carboxylic acids.
Reduction: Reduction reactions can target the ester linkages, converting them into alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under controlled conditions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and aldehydes.
Substitution: Halogenated and nitrated aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a model molecule to study esterification and etherification reactions. Its complex structure provides insights into reaction mechanisms and the behavior of ester linkages under various conditions.
Biology
In biological research, the compound’s interactions with enzymes and proteins are of interest. It serves as a substrate in enzymatic studies to understand ester hydrolysis and the role of acetyloxy groups in biological systems.
Medicine
The compound’s potential therapeutic applications are explored in medicinal chemistry. Its structure is analyzed for drug design, particularly in developing prodrugs that release active pharmaceutical ingredients upon hydrolysis.
Industry
In the industrial sector, this compound is used in the synthesis of advanced materials, including polymers and resins. Its multiple functional groups allow for cross-linking and the formation of complex polymeric structures.
Mechanism of Action
The mechanism of action of [5-acetyloxy-2-(acetyloxymethyl)-6-[2-(3,4-diacetyloxyphenyl)ethoxy]-4-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-3-yl] (E)-3-(3,4-diacetyloxyphenyl)prop-2-enoate involves the hydrolysis of ester bonds, releasing acetic acid and other active intermediates. These intermediates can interact with molecular targets such as enzymes and receptors, modulating their activity and triggering specific biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- [2-(acetyloxymethyl)-6-[2-(3,4-diacetyloxyphenyl)ethoxy]-4-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-3-yl] (E)-3-(3,4-diacetyloxyphenyl)prop-2-enoate
- [5-acetyloxy-2-(acetyloxymethyl)-6-[2-(3,4-diacetyloxyphenyl)ethoxy]-4-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-3-yl] (Z)-3-(3,4-diacetyloxyphenyl)prop-2-enoate
Uniqueness
The unique aspect of [5-acetyloxy-2-(acetyloxymethyl)-6-[2-(3,4-diacetyloxyphenyl)ethoxy]-4-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-3-yl] (E)-3-(3,4-diacetyloxyphenyl)prop-2-enoate lies in its multiple acetyloxy groups and the specific arrangement of its ester linkages. This structural complexity imparts distinct chemical and biological properties, making it a valuable compound for diverse research applications.
Properties
Molecular Formula |
C49H56O26 |
|---|---|
Molecular Weight |
1061.0 g/mol |
IUPAC Name |
[5-acetyloxy-2-(acetyloxymethyl)-6-[2-(3,4-diacetyloxyphenyl)ethoxy]-4-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-3-yl] (E)-3-(3,4-diacetyloxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C49H56O26/c1-23(50)62-21-39-42(68-29(7)56)44(69-30(8)57)47(71-32(10)59)49(73-39)75-45-43(74-41(60)16-13-33-11-14-35(64-25(3)52)37(19-33)66-27(5)54)40(22-63-24(2)51)72-48(46(45)70-31(9)58)61-18-17-34-12-15-36(65-26(4)53)38(20-34)67-28(6)55/h11-16,19-20,39-40,42-49H,17-18,21-22H2,1-10H3/b16-13+ |
InChI Key |
LDRYJMGKCCNYBN-DTQAZKPQSA-N |
Isomeric SMILES |
CC(=O)OCC1C(C(C(C(O1)OC2C(C(OC(C2OC(=O)C)OCCC3=CC(=C(C=C3)OC(=O)C)OC(=O)C)COC(=O)C)OC(=O)/C=C/C4=CC(=C(C=C4)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC2C(C(OC(C2OC(=O)C)OCCC3=CC(=C(C=C3)OC(=O)C)OC(=O)C)COC(=O)C)OC(=O)C=CC4=CC(=C(C=C4)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![1H-Azepine-1-carboxylic acid, 3-[(2-amino-6-chlorophenyl)amino]hexahydro-, 1,1-dimethylethyl ester, (3R)-](/img/structure/B12103027.png)


![Rel-(3ar,4s,6s,7s,7as)-5-(tert-butoxycarbonyl)-2,2-dimethylhexahydro-4,7-methano[1,3]dioxolo[4,5-c]p](/img/structure/B12103050.png)





